Fmoc-Gln(Trt)-OPfp

概要

説明

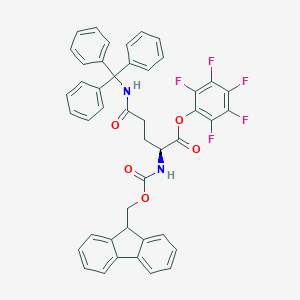

Fmoc-Gln(Trt)-OPfp: is a compound used in peptide synthesis. It is a derivative of glutamine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain amide is protected by a trityl (Trt) group. The compound also contains a pentafluorophenyl (OPfp) ester, which is a reactive group used to facilitate peptide bond formation.

準備方法

Synthetic Routes and Reaction Conditions:

Fmoc Protection: The synthesis begins with the protection of the amino group of glutamine using the fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting glutamine with Fmoc chloride in the presence of a base such as sodium carbonate.

Trityl Protection: The side chain amide of glutamine is then protected using trityl chloride in the presence of a base like pyridine.

Pentafluorophenyl Ester Formation: Finally, the protected glutamine is reacted with pentafluorophenyl chloroformate to form the pentafluorophenyl ester.

Industrial Production Methods: The industrial production of Fmoc-Gln(Trt)-OPfp follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.

化学反応の分析

Coupling Reactions

In peptide synthesis, Fmoc-Gln(Trt)-OPfp is utilized in coupling reactions with activated carboxylic acids or other amino acids. The following coupling reagents are commonly employed:

-

Dicyclohexylcarbodiimide (DCC) : Facilitates the formation of peptide bonds by activating carboxylic acids.

-

Hydroxybenzotriazole (HOBt) : Often used in conjunction with DCC to minimize side reactions.

-

PyBOP® and HBTU : These reagents enhance coupling efficiency and reduce racemization during peptide assembly .

Deprotection Strategies

The removal of protecting groups is crucial for obtaining the final peptide product:

-

The Fmoc group can be cleaved using 20% piperidine in dimethylformamide.

-

The Trt group is typically removed using trifluoroacetic acid (TFA), although this process can be sluggish and may require extended reaction times .

Reaction Conditions

The following table summarizes typical reaction conditions for synthesizing this compound:

| Step | Reagent | Solvent | Temperature | Time |

|---|---|---|---|---|

| Protection of Glutamic Acid | Carbobenzoxy chloride | DMF | -10°C to 20°C | 6-24 hours |

| Tritylation | Trityl alcohol + H2SO4 | Acetic acid | 40°C to 60°C | 8-24 hours |

| Deprotection (Fmoc) | Piperidine | DMF | Room temperature | 15-30 minutes |

| Deprotection (Trt) | TFA | None | Room temperature | Variable |

Yields

Yields for each step can vary based on reaction conditions and purity requirements:

-

The initial protection step often yields around 60% efficiency.

-

Subsequent steps can achieve yields as high as 91% depending on the reagents and conditions used .

Research Findings on Biological Activity

While specific biological activities of this compound have not been extensively documented, derivatives of D-glutamine are known to play roles in various biological processes, including protein synthesis and cellular signaling. Research into its interactions within larger peptide structures may reveal insights into its functional contributions in biological systems.

科学的研究の応用

Peptide Synthesis

Fmoc-Gln(Trt)-OPfp is primarily employed in solid-phase peptide synthesis (SPPS) , a widely used method for synthesizing peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group provides a temporary protection for the α-amino group, while the Trt (trityl) group protects the side chain amide. This dual protection strategy allows for the sequential addition of amino acids with high fidelity, minimizing side reactions during synthesis .

Advantages in Peptide Synthesis

- Enhanced Purity : Using this compound leads to significantly purer peptides compared to other derivatives .

- Solubility : The compound exhibits good solubility in various organic solvents, facilitating its use in standard peptide synthesis reagents such as dimethylformamide (DMF) and dimethylacetamide (DMA) .

- Reduced Side Reactions : The protected form prevents the amide side chain from undergoing dehydration reactions during activation, particularly when using carbodiimide reagents .

Biochemical Research

The applications of this compound extend beyond peptide synthesis into broader biochemical research contexts.

Hydrogels and Nanofibers

Recent studies have highlighted the use of Fmoc-Gln(Trt)-OH in synthesizing peptide-based materials like hydrogels and nanofibers. These materials have potential applications in drug delivery systems and tissue engineering due to their biocompatibility and ability to mimic natural extracellular matrices.

Post-Translational Modifications

This compound is advantageous for synthesizing peptides that require post-translational modifications. The milder reaction conditions associated with Fmoc chemistry allow for the incorporation of modifications such as phosphorylation and glycosylation, which are critical for biological activity .

Therapeutic Applications

The therapeutic potential of peptides synthesized using this compound is significant, particularly in drug development.

Targeted Drug Delivery

Peptides synthesized with this compound can be designed to target specific cells or tissues, enhancing the efficacy of drug delivery systems. The ability to incorporate various functional groups allows for the customization of peptides to improve their pharmacokinetic properties .

Anticancer Research

Research has shown that certain peptides synthesized using this compound exhibit anticancer properties. These peptides can interact with cancer cell receptors, potentially inhibiting tumor growth or inducing apoptosis .

Case Study 1: Synthesis of Anticancer Peptides

In a study published in 2023, researchers utilized this compound to synthesize a series of peptides designed to inhibit specific cancer cell lines. The resulting peptides demonstrated significant cytotoxic effects on cancer cells while showing low toxicity to normal cells, highlighting the compound's utility in developing targeted cancer therapies .

Case Study 2: Development of Biocompatible Hydrogels

Another study focused on the incorporation of Fmoc-Gln(Trt)-OH into hydrogels for tissue engineering applications. The hydrogels exhibited excellent mechanical properties and biocompatibility, making them suitable for potential applications in regenerative medicine.

作用機序

Peptide Bond Formation:

- The pentafluorophenyl ester group reacts with the amino group of another amino acid or peptide, forming a peptide bond and releasing pentafluorophenol as a byproduct.

Deprotection:

- The Fmoc group is removed by a base, exposing the amino group for further reactions.

- The Trt group is removed by acid, exposing the side chain amide for further reactions.

類似化合物との比較

Fmoc-Gln(Trt)-OH: Similar structure but lacks the pentafluorophenyl ester group.

Fmoc-Gln-OH: Lacks both the trityl and pentafluorophenyl ester groups.

Fmoc-Glu(Trt)-OPfp: Similar structure but with glutamic acid instead of glutamine.

Uniqueness:

Fmoc-Gln(Trt)-OPfp: is unique due to the presence of both Fmoc and Trt protecting groups along with the reactive pentafluorophenyl ester group, making it highly suitable for specific peptide synthesis applications.

生物活性

Fmoc-Gln(Trt)-OPfp, or N-alpha-Fmoc-delta-trityl-L-glutamine, is a significant compound in peptide synthesis and biochemistry. This article explores its biological activity, focusing on its role in peptide synthesis, solubility properties, and potential applications in therapeutic contexts.

Overview of this compound

Chemical Structure

this compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trityl (Trt) protecting group on the glutamine residue. The molecular weight is approximately 610.7 g/mol .

Synthesis

The compound is synthesized through solid-phase peptide synthesis (SPPS), which allows for the iterative assembly of peptides while maintaining high purity and yield. The Fmoc protecting group facilitates selective deprotection under mild conditions, making it advantageous for synthesizing sensitive peptides .

1. Role in Peptide Synthesis

This compound is primarily utilized as a building block in peptide synthesis. Its protective groups prevent unwanted side reactions during the coupling process, particularly when using carbodiimide reagents. This characteristic enhances the stability of the amide bond formed between amino acids, reducing the likelihood of dehydration reactions .

Table 1: Comparison of Solubility Properties

| Compound | Solubility in DMF | Stability | Comments |

|---|---|---|---|

| Fmoc-Gln(Trt)-OH | High | Stable | Better solubility compared to Fmoc-Gln-OH |

| Fmoc-Gln-OH | Low | Less stable | Prone to dehydration reactions |

2. Biological Implications

The use of this compound in peptide synthesis has implications for drug development and therapeutic applications:

- Neurotrophic Factors : Peptides synthesized using this compound have been explored for their neuroprotective properties, potentially aiding in neurodegenerative diseases .

- Enzyme Inhibition : Research indicates that peptides incorporating this compound can act as inhibitors for specific proteases, which are crucial in various biological pathways .

Case Study 1: Synthesis of Neurotrophic Peptides

In a study focused on neurotrophic peptides, this compound was used to synthesize a series of compounds aimed at promoting neuronal survival. The resulting peptides demonstrated increased efficacy in cellular assays compared to those synthesized with less soluble glutamine derivatives .

Case Study 2: Inhibition of Kallikrein-Related Peptidases

Another significant study investigated the use of this compound in synthesizing peptide inhibitors for kallikrein-related peptidases. The synthesized peptides exhibited potent inhibitory activity, highlighting the importance of selecting appropriate protecting groups to maintain biological activity during synthesis .

特性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H33F5N2O5/c46-37-38(47)40(49)42(41(50)39(37)48)57-43(54)35(51-44(55)56-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-36(53)52-45(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,51,55)(H,52,53) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYKAAWLZTVISS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H33F5N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694216 | |

| Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)glutaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

776.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132388-65-9 | |

| Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)glutaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。